Bis(2-methylvaleryl) peroxide

Description

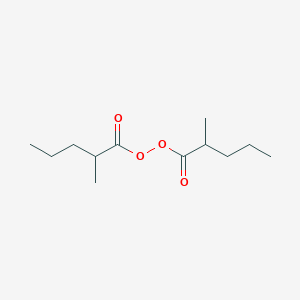

Bis(2-methylvaleryl) peroxide is a diacyl peroxide characterized by two 2-methylvaleryl groups attached to a central peroxide (–O–O–) bond. Diacyl peroxides generally undergo homolytic cleavage of the –O–O– bond to generate radicals, which are critical in polymerization and industrial applications .

Properties

CAS No. |

16496-29-0 |

|---|---|

Molecular Formula |

C12H22O4 |

Molecular Weight |

230.3 g/mol |

IUPAC Name |

2-methylpentanoyl 2-methylpentaneperoxoate |

InChI |

InChI=1S/C12H22O4/c1-5-7-9(3)11(13)15-16-12(14)10(4)8-6-2/h9-10H,5-8H2,1-4H3 |

InChI Key |

RNXKQMBYNVOCNC-UHFFFAOYSA-N |

SMILES |

CCCC(C)C(=O)OOC(=O)C(C)CCC |

Canonical SMILES |

CCCC(C)C(=O)OOC(=O)C(C)CCC |

Other CAS No. |

16496-29-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The molecular weight (MW) and substituent structure significantly impact decomposition kinetics and stability. Below is a comparative analysis of key peroxides:

| Compound | CAS No. | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| Benzoyl Peroxide | 94-36-0 | C₁₄H₁₀O₄ | 242.23 | Phenyl groups |

| Di-(4-chlorobenzoyl) Peroxide | 94-17-7 | C₁₄H₈Cl₂O₄ | 311.12 | Chlorinated phenyl |

| Bis(2-methylvaleryl) Peroxide* | N/A | C₁₂H₂₂O₄ | ~254.3 (est.) | Branched aliphatic |

*Estimated based on structural analogy.

Key Observations :

- Benzoyl Peroxide : Aromatic phenyl groups enhance radical stability post-cleavage due to resonance effects . However, its lower steric hindrance compared to aliphatic substituents (e.g., 2-methylvaleryl) may result in faster decomposition rates (higher kₐ) .

- This compound : The branched aliphatic chains likely increase steric hindrance, slowing decomposition (lower kₐ, longer t₁/₂) compared to benzoyl peroxide, similar to fluorinated peroxides observed in .

Decomposition Kinetics and Radical Stability

highlights that fluorinated diacyl peroxides exhibit slower decomposition (lower kₐ) and longer half-lives (t₁/₂) due to stable fluorinated radicals . By analogy, this compound’s aliphatic substituents may produce less stable radicals than aromatic analogs (e.g., benzoyl peroxide’s RfC(=O)O• radicals) but more stable than dialkyl peroxide radicals .

Industrial and Environmental Implications

- Benzoyl Peroxide : Widely used in polymer production and pharmaceuticals. Its aquatic toxicity (H410) necessitates stringent disposal protocols .

- This compound : Likely employed in niche applications requiring controlled radical generation. Its environmental impact remains understudied but may align with aliphatic peroxides’ lower persistence compared to chlorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.